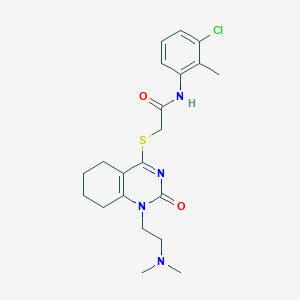
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions.
Synthesis of 4-(2-phenylmorpholino)butylamine: This involves the alkylation of 2-phenylmorpholine with 1,4-dibromobutane, followed by reduction.
Formation of the oxalamide linkage: The final step involves the reaction of 4-(2-phenylmorpholino)butylamine with oxalyl chloride in the presence of tert-butylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylmorpholino moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various alkylated derivatives.
科学研究应用
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The phenylmorpholino moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxalamide linkage may facilitate binding through hydrogen bonding and van der Waals interactions, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)ethyl)oxalamide
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)propyl)oxalamide
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)hexyl)oxalamide
Uniqueness
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide stands out due to its specific butyl linkage, which may confer unique steric and electronic properties compared to its ethyl, propyl, and hexyl analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
属性
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)
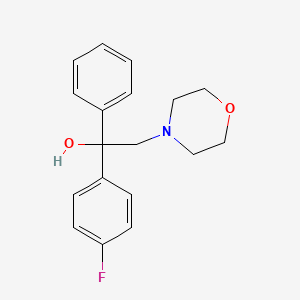


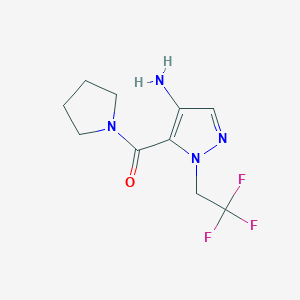
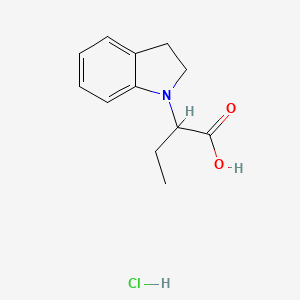
![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)
![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
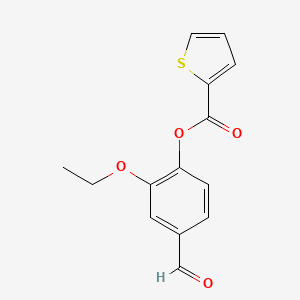
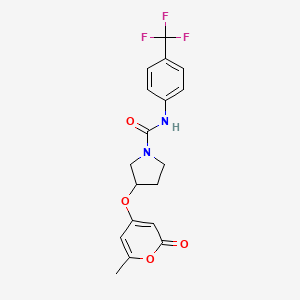

![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)
![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
